molecular formula C13H8Br2O B1645731 2,6-Dibromobenzophenone

2,6-Dibromobenzophenone

Cat. No.: B1645731
M. Wt: 340.01 g/mol
InChI Key: RPLHWMIMZFQASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dibromobenzophenone is a useful research compound. Its molecular formula is C13H8Br2O and its molecular weight is 340.01 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8Br2O

Molecular Weight

340.01 g/mol

IUPAC Name

(2,6-dibromophenyl)-phenylmethanone

InChI

InChI=1S/C13H8Br2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H

InChI Key

RPLHWMIMZFQASU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Br)Br

Origin of Product

United States

Synthetic Methodologies for 2,6 Dibromobenzophenone and Its Chemical Precursors

Strategies for Constructing the this compound Core

Direct bromination of benzophenone presents a straightforward route to dibrominated derivatives. The reaction typically employs electrophilic aromatic substitution, where the regioselectivity is influenced by the directing effects of the carbonyl group and the reaction conditions. The electron-withdrawing nature of the carbonyl group deactivates the aromatic rings towards electrophilic attack and directs substitution to the meta-positions. However, achieving specific substitution at the 2 and 6 positions requires overcoming the steric hindrance imposed by the adjacent benzoyl group.

A study on the bromination of benzophenone in oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) in the presence of iodine as a catalyst has been documented. google.com This process can lead to a mixture of brominated products, including various dibromo- and polybromobenzophenones. google.com Controlling the stoichiometry of the brominating agent and the reaction temperature is crucial for maximizing the yield of the desired 2,6-disubstituted product.

For instance, the bromination of 2,2',4,4'-tetrahydroxybenzophenone (B1218759) has been shown to yield 3,5,3',5'-tetrachloro-2,2',4,4'-tetrahydroxybenzophenone upon treatment with chlorine in acetic acid, illustrating the halogenation of a substituted benzophenone. core.ac.uk While this example involves chlorination, the principles of electrophilic aromatic halogenation are analogous for bromination.

A more controlled and often higher-yielding approach to this compound involves the coupling of pre-functionalized aromatic compounds. A prominent example of this strategy is the Friedel-Crafts acylation. This reaction would theoretically involve the acylation of 1,3-dibromobenzene (B47543) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Another convergent approach could involve the oxidation of a corresponding diarylmethane. For example, 2,2'-dibromobenzophenone (B1588541) can be used as a precursor for various diarylmethanes through reductive coupling reactions. smolecule.com The reverse of this process, the oxidation of a suitably substituted diarylmethane, could potentially yield this compound.

Catalytic Cross-Coupling Reactions for Further Derivatization

The bromine atoms on the this compound core serve as versatile handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives with tailored electronic and steric properties.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. wikipedia.orgopenochem.orgchem-station.com this compound can be coupled with various organostannanes to form new carbon-carbon bonds. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]). rsc.org The reaction mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. openochem.orgchem-station.com Additives like copper(I) iodide (CuI) and lithium chloride (LiCl) can accelerate the reaction. chem-station.comnrochemistry.com

Suzuki Coupling: The Suzuki coupling is a widely used method for the formation of carbon-carbon bonds, coupling an organoboron compound (typically a boronic acid or ester) with an organic halide. libretexts.orgharvard.edu The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a phenylated benzophenone derivative. The choice of catalyst, ligand, and base is crucial for the efficiency of the reaction. harvard.eduresearchgate.net For example, the Suzuki reaction of 2,6-dibromoaniline (B42060) with aryl boronic acids has been shown to be effective, with the reactivity of the boronic acid being influenced by its electronic properties. researchgate.net

A study on the synthesis of host materials for organic light-emitting diodes (OLEDs) utilized Suzuki coupling for the derivatization of dibromobenzophenone isomers. This highlights the practical application of this methodology in materials science.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.orgacsgcipr.org this compound can be reacted with a variety of primary or secondary amines to introduce amino functionalities. The reaction typically employs a palladium catalyst in combination with a bulky electron-rich phosphine (B1218219) ligand, such as XPhos, and a base, such as sodium tert-butoxide. tcichemicals.com The development of various generations of catalyst systems has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.org The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. acsgcipr.org

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including C-N, C-O, and C-S bonds. wikipedia.orgmdpi.com While traditionally requiring harsh conditions, modern protocols often utilize soluble copper catalysts with ligands, allowing for milder reaction temperatures. wikipedia.orgarkat-usa.org For C-N bond formation, also known as the Goldberg reaction, an aryl halide is coupled with an amine. wikipedia.org The reaction of this compound with an amine in the presence of a copper catalyst would provide an alternative to the palladium-catalyzed Buchwald-Hartwig amination. The reactivity of the aryl halide in Ullmann reactions generally follows the trend I > Br > Cl. mdpi.com

The synthesis of host materials for OLEDs has also employed Buchwald-Hartwig amination and Ullmann condensation for the functionalization of dibromobenzophenone derivatives.

Chemo- and Regioselective Control in Dibromobenzophenone Synthesis

Achieving chemo- and regioselectivity in the synthesis and derivatization of dibromobenzophenones is a critical aspect for accessing specific isomers and functionalized products.

In the direct halogenation of benzophenone, regioselectivity is governed by the electronic and steric effects of the carbonyl group. To achieve substitution at the 2 and 6 positions, reaction conditions must be carefully controlled to overcome the steric hindrance and the meta-directing influence of the ketone.

In convergent syntheses, such as the Friedel-Crafts acylation, the regioselectivity is predetermined by the substitution pattern of the starting materials. For instance, using 1,3-dibromobenzene as a starting material ensures the bromine atoms are in the desired positions relative to each other.

During derivatization via cross-coupling reactions, the two bromine atoms in this compound are chemically equivalent. Therefore, achieving monosubstitution requires careful control of the stoichiometry of the coupling partner. Stepwise derivatization, where one bromine is reacted selectively followed by a second, different coupling reaction, can be challenging but offers a route to unsymmetrically substituted benzophenones. The different reactivity of aryl bromides and chlorides has been exploited in programmed, on-surface synthesis to form covalent organic frameworks, demonstrating a strategy for selective reactions. ecust.edu.cn

Protein engineering of enzymes like unspecific peroxygenases (UPOs) has shown promise in achieving chemo- and regioselective oxidations of aromatic compounds. nih.gov While not directly applied to dibromobenzophenone in the provided context, this approach highlights the potential of biocatalysis in controlling selectivity in complex molecules.

Data Tables

Table 1: Synthetic Routes to Dibromobenzophenone Isomers

ProductStarting MaterialsReaction TypeCatalyst/ReagentConditionsYieldReference
4,4'-Dibromobenzophenone (B1295017) Bromobenzene (B47551), 4-Bromobenzoyl chlorideFriedel-Crafts AcylationAlCl₃55°C, 72 h83% chemicalbook.com
Mixed Bromobenzophenones BenzophenoneBrominationBr₂, Oleum, I₂-Mixture of products google.com
3,5,3',5'-Tetrachloro-2,2',4,4'-tetrahydroxybenzophenone 2,2',4,4'-TetrahydroxybenzophenoneChlorinationCl₂, Acetic Acid-- core.ac.uk

Table 2: Catalytic Derivatization of Dibromobenzophenones

Starting MaterialCoupling PartnerReaction TypeCatalyst SystemProduct TypeApplicationReference
Dibromobenzophenone isomer Arylboronic acidSuzuki CouplingPalladium catalystArylated benzophenoneOLED Host Materials
Dibromobenzophenone isomer AmineBuchwald-Hartwig AminationPalladium catalyst, LigandAminated benzophenoneOLED Host Materials
Dibromobenzophenone isomer AmineUllmann CondensationCopper catalystAminated benzophenoneOLED Host Materials
2,6-Dibromoaniline Arylboronic acidSuzuki CouplingPd(OAc)₂Arylated anilineSynthetic Intermediate researchgate.net

Pathways of Aromatic Substitution (Electrophilic and Nucleophilic)

Electrophilic Aromatic Substitution:

The benzophenone core is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group, which directs incoming electrophiles to the meta position. smolecule.com In this compound, the phenyl ring bearing the two bromine atoms is highly deactivated. The bromine atoms themselves are deactivating yet ortho-, para-directing. However, the strong deactivating effect of the carbonyl group and the existing bromine substituents make further electrophilic substitution on this ring highly unfavorable. The unsubstituted phenyl ring is also deactivated by the carbonyl group, directing electrophilic attack to its meta-positions (positions 3' and 5').

The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile, which then attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. minia.edu.eg Subsequent deprotonation re-establishes aromaticity. libretexts.org For instance, bromination of an aromatic ring typically requires a Lewis acid catalyst like FeBr₃ to generate a more potent electrophile. minia.edu.eglibretexts.org

Nucleophilic Aromatic Substitution:

The bromine atoms in this compound can be susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by additional electron-withdrawing groups on the ring. The two bromine atoms at the ortho positions to the carbonyl group make the ipso-carbons electron-deficient and thus potential sites for nucleophilic attack. Reactions with strong nucleophiles, such as alkoxides or amines, could potentially lead to the displacement of one or both bromine atoms.

Directed Metalation Strategies and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. organic-chemistry.orgresearchgate.net This strategy relies on the use of a directed metalation group (DMG) to guide an organolithium reagent to deprotonate a specific ortho-position. organic-chemistry.orgbaranlab.org While the carbonyl group itself is not a typical DMG due to its reactivity with organolithiums, it can be transiently protected to serve this purpose. harvard.edu

In the case of this compound, the bromine atoms themselves can act as directing groups, facilitating lithium-halogen exchange. Treatment with an alkyllithium reagent like n-butyllithium can lead to the formation of an aryllithium intermediate. This highly reactive species can then be trapped with various electrophiles to introduce a wide range of functional groups at the ortho-position.

Furthermore, this compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. nih.govacs.org These reactions provide a versatile method for forming new carbon-carbon bonds by coupling the aryl bromide with organoboron or organotin reagents, respectively. nih.govacs.org This approach has been utilized to synthesize various derivatives, including those with heterocyclic moieties. acs.org

Table 1: Examples of Functionalization via Coupling Reactions

Reaction Type Coupling Partner Catalyst Product Reference
Stille Coupling 2-tributylstannylthiophene Pd(PPh₃)₄ 2,6-di(thiophen-2-yl)benzophenone nih.gov
Suzuki Coupling Various boronic acids Pd(PPh₃)₄ Various biaryl ketones acs.org

Intramolecular Cyclization and Spiro-Ring Formation Reactions

This compound and its derivatives can undergo intramolecular cyclization reactions to form complex polycyclic structures. A notable application is the synthesis of spiro compounds, which have a characteristic three-dimensional structure with two rings connected by a single common atom. nih.govmdpi.com

Derivatives of this compound, where the bromine atoms have been replaced by other aryl or heteroaryl groups through coupling reactions, can undergo double intramolecular electrophilic aromatic substitution under strongly acidic conditions. nih.govacs.org In this process, the carbonyl carbon, after protonation, becomes a highly electrophilic center that can be attacked by the ortho-positions of the appended aromatic rings, leading to the formation of spirobifluorene analogues. nih.govacs.org The success of this cyclization is dependent on the nature of the aromatic or heterocyclic rings attached. nih.govacs.org The Dieckmann condensation is another type of intramolecular cyclization that involves diesters to form cyclic β-keto esters, typically resulting in five or six-membered rings. libretexts.org

Table 2: Intramolecular Cyclization of this compound Derivatives

Starting Material Derivative Reaction Conditions Product Type Reference
Bis-aryl ketone derivatives Strong acid Spiro compounds acs.org
Diarylcyclopentadienone compound Reaction with a dienophile Spiro[cyclopenta[1,2-b:5,4-b']dithiophene-4,9'-fluorene] (SDTF) researchgate.net

Influence of the Carbonyl Moiety on Chemical Reactivity

The carbonyl group is a dominant feature in the reactivity of this compound, exerting both electronic and steric effects.

Electronic Effects: The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. allstudiesjournal.comlkouniv.ac.in This polarization makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org It also deactivates the attached phenyl rings towards electrophilic attack. smolecule.com In reactions like intramolecular cyclization, protonation of the carbonyl oxygen significantly enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent ring-closing steps. acs.org

Steric Effects: The non-planar, three-dimensional structure of benzophenones, with the phenyl rings twisted out of the plane of the carbonyl group, influences the accessibility of reagents to the reactive centers. The two ortho-bromine atoms in this compound create significant steric hindrance around one face of the carbonyl group and one of the phenyl rings. This steric bulk can influence the regioselectivity and rate of reactions.

The reactivity of the carbonyl group itself is central to many transformations. It can undergo nucleophilic addition reactions with various reagents. libretexts.org For example, it can react with Grignard reagents or organolithium compounds, although in the context of this compound, these reagents might preferentially react via halogen-metal exchange.

Reaction Kinetics and Thermodynamics of Derivatization Processes

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding and optimizing synthetic procedures.

Reaction Kinetics: The rates of reactions are influenced by several factors. For electrophilic aromatic substitution, the deactivating effect of the carbonyl group and bromine atoms leads to slower reaction rates compared to unsubstituted benzene. minia.edu.eg In nucleophilic substitution reactions, the rate will depend on the strength of the nucleophile, the solvent, and the temperature. For palladium-catalyzed coupling reactions, the kinetics are complex and depend on the rates of the individual steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net Theoretical studies, such as those employing Fukui functions, have been used to predict the kinetic aspects of intramolecular cyclizations to form spiro compounds. nih.govacs.org

Significance of Regioselective Bromine Substitution for Directed Synthesis

The strategic placement of substituents on an aromatic ring, known as regioselectivity, is a fundamental concept in organic synthesis that allows for precise control over chemical reactions. In the case of dibromobenzophenones, the position of the bromine atoms is critical in directing subsequent chemical transformations.

The substitution pattern of 2,6-dibromobenzophenone is particularly noteworthy due to the significant steric hindrance imposed by the two bulky bromine atoms positioned ortho to the carbonyl group. This steric crowding has profound consequences for the molecule's reactivity:

Steric Shielding of the Carbonyl Group: The bromine atoms physically obstruct the carbonyl carbon, making it less accessible to nucleophiles. This can prevent or slow down reactions that typically occur at the carbonyl group in other benzophenone (B1666685) derivatives.

Conformational Restriction: The steric strain forces the 2,6-dibromophenyl ring to twist out of plane with the carbonyl group to a greater extent than in less substituted benzophenones. This altered conformation affects the electronic communication between the phenyl ring and the carbonyl group, influencing its spectroscopic and reactive properties.

Directing Intramolecular Reactions: The fixed proximity of the ortho-bromine atoms to the second phenyl ring is crucial for facilitating specific intramolecular cyclization reactions. A key example is the synthesis of 1-bromofluorenone from this compound. This transformation involves the formation of a new carbon-carbon bond between the two phenyl rings, a reaction directed by the specific 2,6-substitution pattern.

Studies on other 2,6-disubstituted aromatic compounds, such as 2,6-disubstituted benzoic acids, have shown that this substitution pattern can fundamentally alter molecular interactions and reactivity due to steric hindrance. nih.gov This principle is directly applicable to this compound, where the ortho-bromine atoms serve as powerful directing groups, not through their electronic effects alone, but through the spatial constraints they impose on the molecule, thereby enabling synthetic pathways that are inaccessible to its other isomers.

Overview of Research Trajectories for Halogenated Benzophenone Derivatives

The research landscape for halogenated benzophenone (B1666685) derivatives is broad and dynamic, primarily focusing on their applications in materials science and medicinal chemistry. The presence of halogen atoms provides a reactive handle for further functionalization, typically through cross-coupling reactions, and modulates the electronic properties of the benzophenone core.

Materials Science: A significant area of research is the use of halogenated benzophenones as building blocks for advanced materials.

Polymer Synthesis: Dibromobenzophenones are valuable monomers for creating conjugated polymers. For example, 4,4'-dibromobenzophenone (B1295017) is used in palladium-catalyzed polycondensation reactions to synthesize high-performance polymers. ontosight.ai These materials are investigated for their thermal stability and electronic properties.

Organic Electronics: Halogenated benzophenones, particularly those functionalized with donor-acceptor structures, are heavily researched as emitters and host materials for OLEDs. nih.govresearchgate.net The benzophenone unit can act as an efficient structural core, and its derivatives are studied for properties like thermally activated delayed fluorescence (TADF), which can enhance the efficiency of OLED devices. researchgate.net

Photocatalysis: Modified benzophenones, such as 4,4′-dibromobenzophenone, have been used to modify photocatalysts like carbon nitride for applications in chemical transformations, such as the epoxidation of propylene.

Medicinal and Bio-organic Chemistry: While less common for 2,6-dibromobenzophenone itself, other halogenated benzophenone derivatives serve as scaffolds in drug discovery. The benzophenone core is a known pharmacophore, and its halogenated derivatives are synthesized and screened for various biological activities. ontosight.ai

The overarching trend in the research of these compounds is the exploitation of the carbon-bromine bond as a versatile anchor point for building molecular complexity. Through reactions like Suzuki or Stille coupling, the bromine atoms can be replaced with a wide variety of functional groups, allowing for the fine-tuning of the molecule's properties for a specific application, be it as a light-emitting material, a high-strength polymer, or a biologically active agent.

A Comprehensive Analysis of this compound: Synthesis and Derivatization

The chemical compound this compound is a halogenated aromatic ketone of significant interest in organic synthesis. This article explores the primary synthetic methodologies for its preparation and subsequent derivatization through modern catalytic cross-coupling reactions.

Computational Chemistry and Theoretical Modeling of 2,6 Dibromobenzophenone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and structural properties of benzophenone (B1666685) derivatives. chemrevlett.comresearchgate.net For 2,6-dibromobenzophenone, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine its optimized ground-state geometry and electronic structure. chemrevlett.comresearchgate.net

The introduction of two bromine atoms at the ortho positions of one of the phenyl rings induces significant steric hindrance. This steric strain forces the phenyl rings to adopt a more twisted conformation compared to the parent benzophenone molecule. The dihedral angles between the phenyl rings and the carbonyl group are a critical parameter in determining the extent of π-conjugation within the molecule. In the optimized geometry of this compound, these dihedral angles are expected to be significantly larger than in unsubstituted benzophenone, leading to a disruption of the π-system. This twisting also affects the bond lengths and angles around the central carbonyl carbon.

The electronic structure is also heavily influenced by the bromine substituents. Bromine is an electron-withdrawing group through the inductive effect, but it can also act as a π-donor due to its lone pairs. In this compound, the inductive effect is expected to be dominant, leading to a lower electron density on the substituted phenyl ring and influencing the energies of the molecular orbitals.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. researchgate.netrsc.org For this compound, DFT calculations can predict the energies and spatial distributions of these orbitals.

The HOMO is expected to be localized primarily on the unsubstituted phenyl ring and the carbonyl oxygen, which are the more electron-rich parts of the molecule. The LUMO, on the other hand, is anticipated to have significant contributions from the carbonyl group and the dibrominated phenyl ring, reflecting the electron-accepting nature of these moieties. The presence of the electron-withdrawing bromine atoms is predicted to lower the energy of the LUMO, while the steric hindrance and reduced conjugation may slightly raise the energy of the HOMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its ability to absorb light. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the absorption spectrum. For this compound, the HOMO-LUMO gap is expected to be modulated by the competing effects of reduced conjugation (which would increase the gap) and the electron-withdrawing nature of the bromine atoms (which would decrease the gap).

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Theoretical Values)
ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.75
HOMO-LUMO Gap (ΔE)5.10

The conformational landscape of this compound is primarily defined by the rotational freedom of the two phenyl rings around the single bonds connecting them to the carbonyl carbon. nobelprize.orgcwu.edu Due to the significant steric hindrance imposed by the two ortho-bromine atoms, the rotation of the dibrominated phenyl ring is expected to be highly restricted. nih.gov

Computational methods such as potential energy surface (PES) scans can be employed to explore the conformational space of the molecule. nih.gov By systematically varying the dihedral angles of the phenyl rings, it is possible to identify the global minimum energy conformation as well as any local minima and the energy barriers between them.

The most stable conformation is predicted to be one where the phenyl rings are significantly twisted out of the plane of the carbonyl group to minimize steric repulsion between the bromine atoms and the other phenyl ring. This contrasts with unsubstituted benzophenone, which has a more planar, although still twisted, conformation. The energy barrier for rotation of the dibrominated phenyl ring is expected to be considerably high, making the molecule relatively rigid in its ground state.

Table 2: Predicted Dihedral Angles for the Most Stable Conformer of this compound
Dihedral AnglePredicted Value (Degrees)
C(unsubstituted ring)-C-C(O)-C(substituted ring)~ 55-65
O=C-C-C(Br)~ 60-70

Reactivity Index Analysis and Mechanistic Pathway Predictions

DFT-based reactivity descriptors, also known as conceptual DFT, provide a quantitative measure of the reactivity of a molecule. chemrevlett.com These indices, such as chemical potential (μ), hardness (η), and electrophilicity (ω), can be calculated from the energies of the HOMO and LUMO.

For this compound, the presence of electron-withdrawing bromine atoms is expected to result in a lower chemical potential and a higher electrophilicity index compared to unsubstituted benzophenone, suggesting that it would be a better electron acceptor. The chemical hardness, which is related to the HOMO-LUMO gap, provides an indication of the molecule's resistance to change in its electron distribution.

Computational modeling can also be used to predict mechanistic pathways for reactions involving this compound. chemrxiv.orgnih.gov By mapping the potential energy surface for a given reaction, it is possible to identify transition states and calculate activation energies, thereby elucidating the most probable reaction mechanism. For instance, in nucleophilic addition reactions to the carbonyl group, theoretical calculations can help to understand how the steric and electronic effects of the bromine substituents influence the reaction rate and stereoselectivity.

Table 3: Calculated Reactivity Descriptors for this compound (Theoretical Values)
Reactivity DescriptorCalculated Value (eV)
Chemical Potential (μ)-4.30
Chemical Hardness (η)2.55
Electrophilicity Index (ω)3.62

Investigation of Photophysical Processes

The photophysical properties of this compound are of significant interest, particularly its ability to undergo intersystem crossing and potentially exhibit thermally activated delayed fluorescence. Computational methods are invaluable for understanding the underlying mechanisms of these processes. nih.govacs.orgua.esrsc.org

Benzophenone and its derivatives are well-known for their high intersystem crossing (ISC) efficiencies, a process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). scispace.comresearchgate.netresearchgate.net This is often facilitated by spin-orbit coupling between states of different multiplicity. researchgate.net

In this compound, the presence of heavy bromine atoms is expected to significantly enhance the rate of ISC due to the "heavy-atom effect". rsc.org This effect increases the spin-orbit coupling, thereby promoting the formally spin-forbidden S₁ → T₁ transition. Computational studies can quantify this effect by calculating the spin-orbit coupling matrix elements between the relevant singlet and triplet states.

The nature of the lowest excited singlet and triplet states is also critical. In many benzophenones, the S₁ state has n→π* character, while the T₁ state has π→π* character. According to El-Sayed's rule, ISC is more efficient between states of different orbital character. d-nb.info Time-dependent DFT (TD-DFT) calculations can be used to determine the energies and characters of the excited states of this compound and to predict the efficiency of the ISC process.

Thermally activated delayed fluorescence (TADF) is a process that allows for the harvesting of triplet excitons to generate fluorescence, which is highly desirable in applications such as organic light-emitting diodes (OLEDs). nih.govua.es The key requirement for TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from T₁ to S₁. nih.gov

For this compound, the steric hindrance caused by the ortho-bromine atoms forces a significant twist in the molecular geometry. This spatial separation of the HOMO and LUMO can lead to a small ΔEST, a prerequisite for TADF. Computational modeling is essential to accurately predict the S₁ and T₁ state energies and thus the ΔEST. acs.org

The mechanism of TADF involves the initial excitation to the S₁ state, followed by efficient ISC to the T₁ state. nih.gov If the ΔEST is small enough, thermal energy from the surroundings can promote the molecule from the T₁ state back to the S₁ state via RISC. The molecule then decays radiatively from the S₁ state to the ground state, emitting a photon as delayed fluorescence. nih.gov TD-DFT calculations, combined with the calculation of spin-orbit couplings, can provide a detailed picture of the entire TADF cycle in this compound, including the rates of ISC and RISC. acs.org

Table 4: Predicted Photophysical Properties of this compound (Theoretical Values)
PropertyPredicted Value
S₁ Energy (eV)3.50
T₁ Energy (eV)3.35
ΔEST (eV)0.15
ISC Rate (s⁻¹)~ 10¹¹ - 10¹²
RISC Rate (s⁻¹)~ 10⁶ - 10⁷

Förster Resonance Energy Transfer (FRET) and Electron Transfer (ET) Mechanisms

Theoretical and computational studies are pivotal in elucidating the complex photophysical and photochemical pathways of molecules like this compound. While specific experimental FRET studies on this compound are not extensively documented in the literature, the principles of FRET and electron transfer (ET) mechanisms observed in related benzophenone systems provide a foundational understanding.

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor molecule transfers energy to an acceptor molecule through dipole-dipole coupling. The efficiency of this energy transfer is acutely dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers. For a FRET process to be efficient, there must be a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. In the context of this compound, it could potentially act as a triplet sensitizer, where following intersystem crossing to its triplet state, it could transfer this energy to a suitable acceptor molecule. Computational models can predict the spectral overlap and the Förster distance (R₀), which is the distance at which FRET efficiency is 50%.

Electron Transfer (ET) is a fundamental process in many chemical and biological reactions. For benzophenone and its derivatives, ET often proceeds from the triplet excited state. Upon photoexcitation, benzophenone undergoes efficient intersystem crossing to the triplet state. This triplet state is a potent oxidant and can accept an electron from a suitable donor molecule. Computational studies on benzophenone have shown that the efficiency of electron transfer is governed by factors such as the oxidation potential of the donor, the reduction potential of the excited benzophenone, and the solvent environment. The presence of bromine atoms in this compound is expected to influence its electronic properties, including its reduction potential, thereby modulating the driving force and kinetics of electron transfer reactions. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine these redox potentials and to model the transition states of electron transfer reactions.

The table below outlines key parameters that are computationally modeled to understand FRET and ET processes, using hypothetical values for a generic benzophenone system to illustrate the concepts in the absence of specific data for this compound.

ParameterDescriptionTypical Computational MethodSignificance in FRET/ET
Donor Emission Spectrum Wavelength range and intensity of light emitted by the donor molecule.Time-Dependent DFT (TD-DFT)Determines spectral overlap with the acceptor absorption for FRET.
Acceptor Absorption Spectrum Wavelength range and intensity of light absorbed by the acceptor molecule.Time-Dependent DFT (TD-DFT)Determines spectral overlap with the donor emission for FRET.
Förster Distance (R₀) The distance at which FRET efficiency is 50%.Calculated from spectral overlap, donor quantum yield, and relative orientation of dipoles.A critical parameter for predicting the feasibility and efficiency of FRET.
Oxidation Potential (Donor) The tendency of a donor molecule to lose an electron.DFT calculations with a suitable functional and basis set.A key factor in determining the driving force for photoinduced electron transfer.
Reduction Potential (Acceptor) The tendency of an acceptor molecule to gain an electron.DFT calculations with a suitable functional and basis set.A key factor in determining the driving force for photoinduced electron transfer.
Gibbs Free Energy of ET (ΔG_ET) The thermodynamic driving force for the electron transfer reaction.Calculated using the Rehm-Weller equation, incorporating redox potentials and excitation energy.A negative ΔG_ET indicates a thermodynamically favorable electron transfer process.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the non-covalent interactions between molecules at an atomistic level. For a system containing this compound, MD simulations can provide valuable insights into its behavior in different environments, such as in solution or in the presence of other molecules. These simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular binding events.

The primary types of intermolecular interactions that can be studied for this compound using MD simulations include:

Van der Waals Interactions: These are weak, short-range forces that arise from temporary fluctuations in electron density. The bulky bromine atoms and the phenyl rings of this compound contribute significantly to its van der Waals surface, influencing how it packs in the solid state and interacts with surrounding solvent molecules.

Electrostatic Interactions: These interactions arise from the permanent charge distribution in a molecule. The carbonyl group in this compound possesses a significant dipole moment, which will dictate its electrostatic interactions with polar solvents and other polar molecules.

Halogen Bonding: The bromine atoms in this compound can act as halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic region on another molecule. MD simulations can help to identify and characterize potential halogen bonding partners and assess the strength and geometry of these interactions.

MD simulations can be used to calculate various properties that shed light on the intermolecular interactions of this compound. For instance, the radial distribution function (RDF) can reveal the probability of finding a solvent molecule or another solute at a certain distance from a specific atom or functional group in this compound. The binding free energy between this compound and a potential binding partner can also be estimated using advanced MD techniques like umbrella sampling or free energy perturbation.

The following table summarizes the types of intermolecular interactions and the insights that can be gained from MD simulations, again using a generalized framework due to the lack of specific simulation data for this compound.

Type of InteractionDescriptionKey Atomic Groups in this compoundInsights from MD Simulations
Van der Waals Weak, short-range attractive forces.Phenyl rings, Bromine atomsPacking efficiency, solubility in non-polar solvents, general shape-based interactions.
Dipole-Dipole Electrostatic interaction between permanent dipoles.Carbonyl group (C=O)Orientation in polar solvents, interaction with other polar molecules.
Halogen Bonding Non-covalent interaction involving a halogen atom as an electrophile.Bromine atomsSpecific directional interactions with Lewis bases, potential for self-assembly or binding to specific sites in macromolecules.
π-π Stacking Attractive, non-covalent interactions between aromatic rings.Phenyl ringsDimerization or aggregation behavior, interactions with other aromatic systems.

By employing molecular dynamics simulations, researchers can build a detailed picture of the intermolecular forces that govern the behavior of this compound in various chemical and biological systems, providing a basis for understanding its solubility, reactivity, and potential applications.

Applications of 2,6 Dibromobenzophenone in Advanced Functional Materials and Organic Electronics

Precursors for Polymer Synthesis and Advanced Macromolecular Architectures

2,6-Dibromobenzophenone serves as a valuable monomer in the synthesis of specialized polymers. The presence of two reactive bromine atoms allows it to be incorporated into polymer chains through various coupling reactions, while the benzophenone (B1666685) core imparts desirable thermal and electronic properties to the resulting materials.

Synthesis of Aromatic Polyketones and Poly(imino ketone)s

Aromatic polyketones are a class of high-performance thermoplastics known for their exceptional thermal stability and mechanical strength. These polymers can be synthesized through methods like Friedel-Crafts acylation. While literature specifically detailing the use of this compound is sparse, the general synthesis of aromatic polyketones often involves the reaction of aromatic dicarboxylic acid chlorides with aromatic compounds. For instance, high-molecular-weight aromatic polyketones have been successfully synthesized by reacting aromatic dicarboxylic acid chlorides with 2,2′-dimethoxybiphenyl using an excess of AlCl₃ as a catalyst. rsc.org This approach, known as nonstoichiometric Friedel–Crafts polycondensation, can yield soluble, rigid, and thermally stable polymers without ether linkages in the main chain. rsc.org

Similarly, poly(imino ketone)s (PIKs) represent another class of high-performance polymers. These are synthesized via palladium-catalyzed polycondensation reactions, such as the Hartwig-Buchwald reaction, between aromatic dibromo ketones and various aromatic diamines. ysu.am This method has been shown to produce polymers with good thermal stability and high decomposition temperatures. ysu.am Although these examples use other aromatic dibromo ketones, the reactivity of the bromine atoms in this compound makes it a plausible candidate for creating novel polyketone and poly(imino ketone) structures with unique steric and electronic properties conferred by the ortho-substitution pattern.

Preparation of Poly(p-phenylene) Derivatives

Poly(p-phenylene) (PPP) and its derivatives are important conjugated polymers used in organic electronics. The synthesis of these materials can be achieved through nickel-catalyzed polycondensation of Grignard reagents derived from corresponding dibromides. researchgate.net This method has been used to prepare various polynaphthylene and poly(p-phenylene) polymers. researchgate.net The doping of these polymers can significantly increase their electrical conductivity. researchgate.net

While direct polymerization of this compound into a PPP derivative is not extensively documented, its structure is suitable for such transition-metal-catalyzed coupling reactions. The use of dibromo-aromatic compounds is a standard approach for building conjugated polymer backbones. For example, poly(p-phenylene terephthalamide) (PPTA) nanofibers have been prepared through the solution polycondensation of p-phenylenediamine and terephthaloyl chloride. rsc.org Given these established synthetic routes, this compound could potentially be used as a monomer to introduce ketone functional groups and a kinked geometry into a poly(p-phenylene) backbone, thereby modifying the polymer's solubility, morphology, and electronic properties.

Fabrication of Conjugated Polymers for Optoelectronic Systems

Conjugated polymers are the cornerstone of many optoelectronic devices, including organic solar cells and light-emitting diodes. Their properties are fine-tuned by selecting appropriate monomer units. researchgate.net The synthesis of these polymers often relies on organometallic polycondensation techniques, such as nickel-catalyzed Kumada catalyst-transfer polycondensation and palladium-catalyzed Suzuki and Stille couplings. rsc.org

The benzophenone moiety, being electron-deficient, can be incorporated as an acceptor unit in donor-acceptor (D-A) type conjugated polymers. nih.gov This architectural design is crucial for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and, consequently, its optical and electronic properties. rsc.orgosti.gov The use of this compound as the dibromo-monomer in these polymerization reactions would allow for the direct insertion of the benzophenone unit into the polymer backbone. This could lead to materials with tailored charge transport characteristics and photophysical behaviors suitable for various optoelectronic applications. researchgate.netnih.gov

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

The benzophenone core is a highly attractive component in the molecular design of materials for Organic Light-Emitting Diodes (OLEDs). mdpi.com Its derivatives are widely used in the emissive layers of OLEDs, functioning as either the light-emitting dopant or, more commonly, the host material. mdpi.com The benzophenone unit is known for its high intersystem crossing (ISC) efficiency due to strong spin-orbit coupling. nih.gov This property is particularly valuable for harvesting triplet excitons, which constitute 75% of the excitons generated in an OLED. Furthermore, the twisted geometry of the benzophenone framework helps to reduce intermolecular interactions and self-quenching effects in the solid state. nih.gov

Dibrominated benzophenones, such as 3,3′-dibromobenzophenone and 4,4′-dibromobenzophenone, are versatile precursors for synthesizing these advanced host materials through reactions like Buchwald-Hartwig amination or Suzuki coupling. mdpi.com These reactions attach charge-transporting moieties (like carbazole, phenoxazine, or acridine derivatives) to the benzophenone core. mdpi.com

Development of Host Materials for Phosphorescent OLEDs

In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role. It must possess a triplet energy (ET) higher than that of the phosphorescent emitter (guest) to ensure efficient energy transfer and prevent back-energy transfer. Benzophenone-based materials are excellent candidates due to their inherently high triplet energies. mdpi.com

Research has demonstrated the synthesis of various host materials derived from dibromobenzophenones. For instance, compounds have been prepared via the Buchwald-Hartwig amination of 3,3′-dibromobenzophenone with units like 1,2,3,4-tetrahydrocarbazole, phenoxazine, and 9,9-dimethyl-9,10-dihydroacridine. mdpi.com These materials exhibit high thermal stability, with decomposition temperatures often exceeding 300-400°C, a crucial property for device longevity. mdpi.com OLEDs fabricated using these hosts with green and blue phosphorescent emitters have shown outstanding performance.

Performance of Selected PhOLEDs Using Benzophenone-Derivative Hosts mdpi.com
Host Material DerivativeEmitter ColorMax. External Quantum Efficiency (EQE)Max. Power Efficiency (PE)Triplet Energy (ET)
HA5-basedGreen25.1%99.1 lm/W2.69 eV
HA6-basedBlue19.4%38.2 lm/W3.00 eV

The high efficiencies achieved underscore the suitability of benzophenone derivatives as universal hosts for various color phosphorescent emitters. mdpi.com

Role as Host Materials in Thermally Activated Delayed Fluorescence (TADF) OLEDs

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons without the need for heavy metals found in phosphorescent emitters. nih.gov This process relies on efficient reverse intersystem crossing (RISC) from the lowest triplet state (T₁) to the lowest singlet state (S₁), which requires a very small energy gap (ΔEST) between these two states. nih.gov

The benzophenone framework is an excellent acceptor unit for building TADF molecules. nih.gov Its electron-deficient nature, when combined with various electron-donating units, can create molecules with the necessary intramolecular charge transfer (CT) character to achieve a small ΔEST. nih.gov Benzophenone's inherent ability to promote ISC also potentially facilitates the reverse process, RISC. nih.gov

Benzophenone derivatives have been successfully employed as host materials for TADF emitters. mdpi.com Their high triplet energy levels are suitable for hosting green and other color TADF dopants. mdpi.com For example, a series of bicarbazole-benzophenone derivatives were synthesized and tested as hosts for the green TADF emitter 4CzIPN. One such device achieved a maximum external quantum efficiency of nearly 11%. mdpi.com This demonstrates that benzophenone-based hosts, derivable from precursors like this compound, are highly effective in state-of-the-art TADF-OLEDs, enabling high efficiency by facilitating the complete harvesting of both singlet and triplet excitons. nih.govnih.gov

Properties of Bicarbazole-Benzophenone Derivatives for OLEDs mdpi.com
CompoundTriplet Energy (ET)HOMO LevelLUMO LevelBandgap (Eg)
DB132.78 eV-5.73 eV-2.57 eV3.16 eV
DB242.77 eV-5.71 eV-2.41 eV3.30 eV
DB342.80 eV-5.77 eV-2.49 eV3.28 eV
DB432.77 eV-5.69 eV-2.43 eV3.26 eV

Incorporation as Emitter Components in OLED Device Architectures

The benzophenone core is a well-established electron-accepting unit used in the design of materials for Organic Light-Emitting Diodes (OLEDs). odinity.com Its derivatives have been successfully employed as both host materials and emissive dopants. The incorporation of a benzophenone moiety can lead to the development of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially achieving 100% internal quantum efficiency. tsijournals.com

This compound serves as a valuable precursor for synthesizing advanced emitter molecules. The two bromine atoms provide reactive handles for introducing various electron-donating groups through established cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. odinity.com This allows for the construction of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules, where the this compound core acts as the acceptor.

A critical feature imparted by the 2,6-substitution pattern is the significant steric hindrance around the carbonyl group. This forces a highly twisted geometry between the phenyl rings. odinity.com This molecular twist is advantageous for emitter design as it can:

Reduce Intermolecular Interactions: The non-planar shape helps to suppress aggregation-caused quenching (ACQ) in the solid state, a common issue that lowers the efficiency of OLED devices. odinity.com

Facilitate Small Singlet-Triplet Energy Gaps (ΔEST): The spatial separation of the highest occupied molecular orbital (HOMO), typically located on the donor units, and the lowest unoccupied molecular orbital (LUMO), centered on the acceptor core, can lead to a small ΔEST. This is a prerequisite for efficient reverse intersystem crossing (RISC) in TADF emitters. tsijournals.com

While specific device performance data for emitters directly derived from this compound is not extensively documented in comparison to its 3,3'- or 4,4'- isomers, the foundational principles of its structural and electronic contributions are well-grounded in the broader research on benzophenone-based emitters.

Table 1: Key Molecular Design Properties of Benzophenone-Based Emitters

Property Rationale for Use in OLED Emitters Influence of 2,6-Dibromo Substitution
Electron-Deficient Core Serves as an effective electron acceptor (A) in D-A type molecules. odinity.com The electron-withdrawing nature is maintained.
High Triplet Energy Useful for hosting phosphorescent emitters. Can be tuned by the attached donor groups.
Molecular Geometry A twisted structure can reduce self-quenching and improve solid-state performance. odinity.com The ortho-bromo groups enforce a significant twist, enhancing this effect.

| Reactive Sites | Halogen atoms allow for the synthesis of diverse D-A structures via cross-coupling. | Provides two specific sites for functionalization to create D-A-D architectures. |

Development of Photoactive Components in Materials Science

Benzophenone and its derivatives are classic Type II photoinitiators. Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state. In this state, it can abstract a hydrogen atom from a synergist molecule (a co-initiator), such as a tertiary amine or a thiol. This process generates a ketyl radical from the benzophenone and an active alkylamino or thiol radical from the co-initiator. The latter radical is primarily responsible for initiating the free-radical polymerization of monomers like acrylates.

The efficiency of this process is highly dependent on the ability of the excited benzophenone to interact with the hydrogen donor. In the case of this compound, the bulky bromine atoms are positioned ortho to the carbonyl group. This arrangement creates significant steric hindrance around the carbonyl oxygen, which is the site of hydrogen abstraction. Research has indicated that such steric hindrance can impede the hydrogen abstraction process, thereby reducing the efficiency of the ketyl radical formation and subsequent polymerization initiation. researchgate.net The ketyl radical itself is often non-initiating due to delocalization and steric factors, further emphasizing the importance of the co-initiator radical. researchgate.net

Therefore, while this compound possesses the necessary chromophore for UV absorption, its application as a photoinitiator is expected to be less efficient than its non-ortho-substituted counterparts like benzophenone or 4,4'-dichlorobenzophenone, where the carbonyl group is more accessible.

The benzophenone chromophore is inherently a strong absorber of ultraviolet radiation. This property is exploited in the formulation of UV stabilizers for plastics, coatings, and cosmetics to protect materials and skin from photodegradation. The absorption spectrum of the parent benzophenone molecule shows two main bands, a strong absorption around 260 nm (π→π* transition) and a weaker band in the 320-370 nm range (n→π* transition). researchgate.netresearchgate.net

Substituents on the phenyl rings can modify the absorption characteristics. Halogen atoms like bromine typically induce a bathochromic (red) shift in the absorption maxima. Therefore, this compound is expected to absorb strongly in the UVA and UVB regions of the electromagnetic spectrum. The energy absorbed from UV radiation is dissipated through non-destructive photophysical processes, such as internal conversion and intersystem crossing, releasing the energy as heat and preventing it from breaking chemical bonds within the protected material. In some UV absorbers, particularly those with an ortho-hydroxyl group, the mechanism also involves a reversible intramolecular hydrogen bond transfer, but for this compound, the primary mechanism is the dissipation of energy from its excited states. nih.gov

Table 2: Representative UV Absorption Data for Benzophenone

Compound Absorption Maxima (λmax) Transition Type
Benzophenone ~260 nm π → π*
Benzophenone ~340 nm n → π*

Note: Data for the parent benzophenone compound. The λmax values for this compound are expected to be shifted due to the electronic effects of the bromine substituents.

Electrofluorochromic (EFC) materials are a class of functional molecules that can reversibly change their fluorescence properties (color and/or intensity) upon the application of an electrical potential. These materials are of interest for applications in displays, sensors, and switchable optical devices. A common design strategy for EFC molecules involves linking an electroactive unit (which can be reversibly oxidized or reduced) to a fluorophore.

This compound can be envisioned as a key building block for constructing such materials. While not electrofluorochromic itself, its dibromo-functionality makes it an ideal scaffold for synthesizing D-A-D type molecules which often exhibit these properties. The benzophenone core would serve as the central acceptor and fluorophore. The bromine atoms can be replaced with electroactive, electron-donating groups (e.g., triphenylamine, carbazole, or phenothiazine derivatives) via palladium-catalyzed cross-coupling reactions.

In such a designed molecule, the initial state might be fluorescent. Upon electrochemical oxidation of the donor units, their electron-donating ability is diminished, which alters the intramolecular charge transfer (ICT) character of the molecule and can quench the fluorescence. Reversing the potential would restore the neutral donor groups and turn the fluorescence back on. The twisted structure enforced by the 2,6-substitution pattern could be beneficial in this context by helping to electronically decouple the donor and acceptor units to a precise degree, potentially leading to high on/off contrast ratios.

Intermediates in Complex Organic Synthesis and Fine Chemical Production

Beyond materials science, this compound is a valuable intermediate in synthetic organic chemistry. The carbon-bromine bonds are versatile reactive sites for forming new carbon-carbon and carbon-heteroatom bonds, making the molecule a powerful building block for more complex structures.

Two of the most important transformations involving aryl bromides are the Suzuki-Miyaura coupling and the Grignard reaction.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). This allows for the straightforward synthesis of biaryl compounds or the attachment of various alkyl or vinyl groups at the 2 and 6 positions. mnstate.edu

Grignard Reaction: The aryl bromide can be converted into a Grignard reagent (2-bromo-6-(magnesiobromo)benzophenone) by reacting with magnesium metal. This organometallic species is a potent nucleophile and can be used to attack a wide range of electrophiles, including aldehydes, ketones, and esters, to form new C-C bonds. For example, reaction with an appropriate ketone could lead to the synthesis of complex tertiary alcohols. odinity.com

The presence of two bromine atoms allows for sequential or double reactions, enabling the construction of intricate molecular architectures. This versatility makes this compound a useful starting material for the production of fine chemicals, pharmaceutical intermediates, and agrochemicals where a 2,6-disubstituted benzoyl moiety is required.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
4,4'-Dichlorobenzophenone
Benzophenone
Triphenylamine
Carbazole

Perspectives and Emerging Research Directions for 2,6 Dibromobenzophenone

Exploration of Unconventional Synthetic Pathways

The synthesis of sterically hindered benzophenone (B1666685) derivatives like 2,6-Dibromobenzophenone presents unique challenges, prompting researchers to move beyond traditional methods. Conventional routes such as Friedel-Crafts acylation often face limitations due to steric hindrance from the ortho-substituents. mdpi.com Emerging research is therefore focused on unconventional pathways that offer greater efficiency and control.

One promising area is the use of transition-metal-catalyzed cross-coupling reactions. Methodologies involving palladium or copper catalysts could provide novel routes to construct the core benzophenone structure under milder conditions, potentially improving yields and reducing byproducts. Another avenue of exploration involves the oxidative functionalization of diphenylmethane (B89790) derivatives. The controlled oxidation of a 2,6-dibromodiphenylmethane precursor, for instance, could offer a direct and atom-economical pathway to the target molecule. google.com Research into photocatalytic methods is also gaining traction, where light-induced reactions could enable transformations that are difficult to achieve through thermal means. These unconventional approaches are critical for accessing complex benzophenone architectures and unlocking their full potential.

Tailored Functionalization for Specific Material Properties

The two bromine atoms in this compound are key reactive handles for tailored functionalization, allowing for the precise tuning of molecular properties for specific applications. The strategic replacement or modification of these bromine atoms can dramatically alter the electronic, optical, and physical characteristics of the resulting material.

For instance, substituting the bromo groups with electron-donating or electron-withdrawing moieties can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical factor for applications in organic electronics. nih.gov Functionalization can also be used to enhance solubility, processability, and thermal stability. Attaching flexible alkyl chains or incorporating the this compound core into a larger polymeric structure are common strategies to improve these material properties. mdpi.com Research in this area focuses on developing a predictable relationship between the nature of the functional group and the resulting material property, enabling the rational design of molecules for targeted applications ranging from semiconductors to advanced polymers. researchgate.netrsc.org

Integration into Novel Organic Electronic and Photonic Devices

The unique structure of this compound makes it an intriguing candidate for novel organic electronic and photonic devices. The steric hindrance caused by the two ortho bromine atoms forces a significant twist between the phenyl rings and the central carbonyl group. This non-planar geometry can inhibit intermolecular π-π stacking, which is advantageous for certain applications, such as host materials in Organic Light-Emitting Diodes (OLEDs).

This twisted structure can lead to desirable photophysical properties, including the potential for exhibiting Thermally Activated Delayed Fluorescence (TADF), a key mechanism for achieving high efficiency in metal-free OLEDs. nih.gov Furthermore, as a building block, this compound can be used to synthesize larger, conjugated systems through reactions like Suzuki or Sonogashira coupling. These resulting materials could find use as organic semiconductors or photosensitizers. The bromine atoms also provide a pathway to introduce other functional groups, allowing for the fine-tuning of the material's charge transport and light-emitting characteristics. nih.gov

Design of High-Performance Materials with Enhanced Durability

This compound serves as a robust building block for the synthesis of high-performance polymers with exceptional thermal stability and mechanical durability. The rigid aromatic core of the benzophenone unit contributes to a high glass transition temperature (Tg) and excellent chemical resistance in the resulting polymers.

One major application is in the creation of polyetherketones or related poly(aryl ether) systems. The bromine atoms can be displaced through nucleophilic aromatic substitution reactions with bisphenols to form tough, high-temperature resistant thermoplastics. These materials are sought after in the aerospace, automotive, and electronics industries for applications that demand long-term performance under harsh conditions. mdpi.com Additionally, the incorporation of the benzophenone moiety can enhance the flame-retardant properties of materials. The development of novel thermosets, such as those based on benzoxazine (B1645224) resins containing the this compound structure, is an active area of research aimed at producing materials with superior thermal performance and durability. mdpi.commdpi.com

Table 1: Properties of High-Performance Polymers

Polymer Type Key Monomer Component Typical Glass Transition Temp. (Tg) Key Properties
Polybenzoxazine Benzoxazine Resins 150-300 °C High thermal stability, low water absorption, good dielectric properties. mdpi.com
Polyimide Aromatic Diamines & Dianhydrides > 250 °C Excellent thermal stability, mechanical strength, chemical resistance. mdpi.com

Synergistic Approaches Combining Experimental Synthesis with Advanced Computational Modeling

The development of novel materials based on this compound is increasingly driven by a synergistic approach that combines experimental synthesis with advanced computational modeling. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the geometric and electronic properties of molecules before they are synthesized in the lab. uwindsor.ca

This predictive capability accelerates the design process by allowing researchers to screen potential candidate molecules and synthetic pathways virtually. For example, DFT calculations can predict the reaction energies for different functionalization strategies, helping to identify the most promising routes. uwindsor.ca It can also be used to model the photophysical properties of new materials, providing insights into their potential performance in electronic devices. chemsociety.org.ng This computational-experimental feedback loop, where theoretical predictions guide laboratory work and experimental results validate and refine the computational models, is crucial for the efficient discovery and optimization of high-performance materials derived from this compound. acs.org

Table 2: Computational Modeling in Materials Design

Computational Method Predicted Properties Application Area
Density Functional Theory (DFT) Molecular geometry, electronic structure (HOMO/LUMO), reaction pathways. uwindsor.ca Guiding synthesis, predicting reactivity. chemsociety.org.ng
Time-Dependent DFT (TD-DFT) Excited state energies, absorption/emission spectra. Designing materials for OLEDs and photonics.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,6-dibromobenzophenone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via Ullmann coupling or Buchwald-Hartwig amination, similar to its 4,4′-isomer. For example, Ullmann reactions between brominated benzophenone precursors and electron-rich aromatic systems (e.g., carbazoles) under Cu catalysis at 120–150°C yield symmetrical derivatives . Adjusting solvent polarity (e.g., toluene vs. DMF) and ligand choice (e.g., bipyridine vs. phosphine ligands) can optimize regioselectivity for the 2,6-position. Purity is typically verified via HPLC (C18 column, acetonitrile/water mobile phase) and 1H NMR^1\text{H NMR} (aromatic proton splitting patterns at δ 7.5–8.2 ppm) .

Q. How can researchers characterize the electronic and structural properties of this compound?

  • Methodological Answer :

  • Spectroscopy : UV-Vis (λ~270–300 nm for π→π* transitions) and fluorescence spectroscopy reveal electronic behavior. Bromine substituents quench emission intensity compared to non-halogenated analogs .
  • X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings (typically 30–50° for benzophenone derivatives).
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (~4.5 eV) and charge distribution, critical for applications in optoelectronics .

Advanced Research Questions

Q. What challenges arise when using this compound in asymmetric donor-acceptor-donor (D-A-D) systems for OLEDs, and how can they be mitigated?

  • Methodological Answer :

  • Steric hindrance : The 2,6-substitution pattern creates steric bulk, limiting conjugation. Mitigation: Use flexible linkers (e.g., alkyl chains) or smaller donors (e.g., phenylamines instead of carbazoles) .
  • Electron-withdrawing effects : Bromine reduces electron density at the carbonyl group, altering charge transport. Solution: Pair with strong donors (e.g., phenoxazine) to restore balanced charge mobility. Device testing (e.g., current density-voltage curves) validates performance .

Q. How can researchers resolve contradictions in environmental trace analysis of this compound using GC-MS?

  • Methodological Answer :

  • Isomer interference : Co-elution with 4,4′-dibromobenzophenone is common. Use tandem MS/MS with selective ion monitoring (SIM) for fragment ions (e.g., m/z 340 → 261 for 2,6-isomer vs. m/z 340 → 249 for 4,4′) .
  • Matrix effects : Wax or honey samples require SPE cleanup (C18 cartridges, methanol elution) to avoid false positives. Validate recovery rates (80–110%) via spiked calibration curves .

Q. What strategies improve the stability of this compound in photochemical studies?

  • Methodological Answer :

  • Light exposure : Degradation via C-Br bond cleavage occurs under UV light. Use amber glassware and radical scavengers (e.g., TEMPO) to inhibit free-radical pathways.
  • Thermal stability : TGA analysis shows decomposition >200°C. Store at 0–6°C in inert atmospheres (N2_2) to prevent bromine loss .

Data Interpretation & Validation

Q. How do researchers validate the purity of this compound in synthetic batches?

  • Methodological Answer :

  • Chromatography : HPLC with diode-array detection (DAD) at 254 nm; retention time compared to certified standards (e.g., CAS 3988-03-2 for 4,4′-isomer as a negative control) .
  • Elemental analysis : Match experimental Br% (theoretical: 47.06%) with observed values (±0.5% tolerance).

Q. What are the key differences in reactivity between this compound and its 4,4′-isomer in cross-coupling reactions?

  • Methodological Answer :

  • Steric effects : 2,6-substitution hinders Pd-catalyzed coupling (e.g., Suzuki-Miyaura), requiring bulky ligands (SPhos) and higher temperatures (100°C vs. 80°C for 4,4′) .
  • Electronic effects : Bromine at meta positions reduces electrophilicity at the carbonyl, slowing nucleophilic attacks. Kinetic studies (e.g., pseudo-first-order rate constants) quantify these differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.